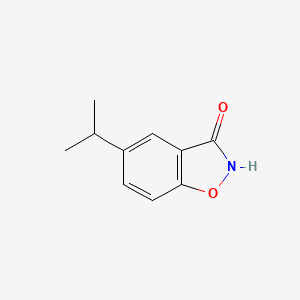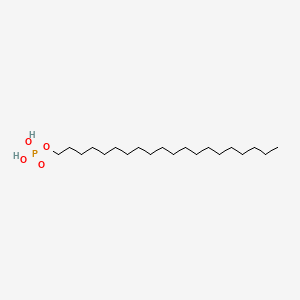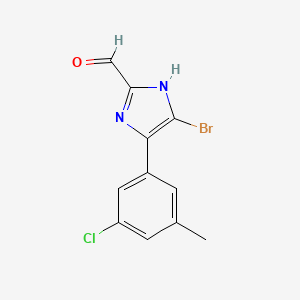![molecular formula C18H20N2O3 B13702660 1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through a multi-step process involving the reaction of precursor chemicals under specific conditions. The synthesis typically involves:
Step 1: Reacting precursor A with precursor B in the presence of a catalyst at a temperature of 100°C.
Step 2: Purifying the intermediate product through distillation.
Step 3: Reacting the intermediate with precursor C under reflux conditions for 2 hours.
Industrial Production Methods: In an industrial setting, Example Compound is produced using large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, often involving high-pressure systems and automated control mechanisms.
Chemical Reactions Analysis
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium halides in an aqueous solution.
Major Products:
Oxidation: Oxidized derivatives of Example Compound.
Reduction: Reduced form of Example Compound.
Substitution: Substituted derivatives with halide groups.
Scientific Research Applications
Example Compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Example Compound involves its interaction with specific molecular targets:
Molecular Targets: Binds to enzyme X, inhibiting its activity.
Pathways Involved: Modulates the signaling pathway Y, leading to altered cellular responses.
Comparison with Similar Compounds
Compound A: Known for its high reactivity.
Compound B: Used in similar applications but with lower efficiency.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 3-phenyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(21)20-12-15(13-8-5-4-6-9-13)22-16-14(20)10-7-11-19-16/h4-11,15H,12H2,1-3H3 |
InChI Key |
GPYPKLYJDVJBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2=C1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
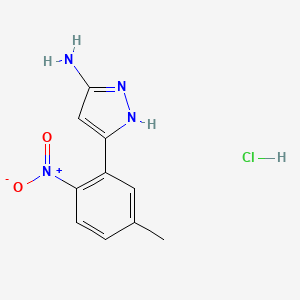

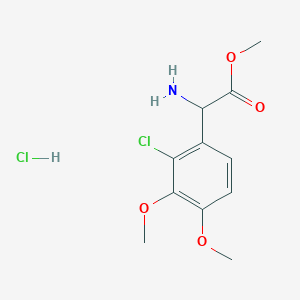
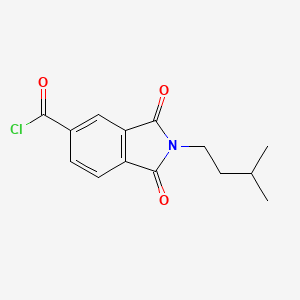
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)
